

Spectroscopic Profile of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(chloromethyl)-5-methyl-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(chloromethyl)-5-methyl-1H-benzimidazole**. The information detailed herein is essential for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(chloromethyl)-5-methyl-1H-benzimidazole**. It is important to note that while the existence of this compound (CAS No. 80567-68-6) is confirmed, a complete, publicly available experimental dataset for the specific molecule is not readily available.^[1] The data presented is a combination of information from closely related analogs and predicted values based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing chloromethyl group at the 2-position.

¹ H NMR	¹³ C NMR
Chemical Shift (δ) ppm	Assignment
~12.6 (br s, 1H)	N-H
~7.4 (s, 1H)	H-4
~7.3 (d, 1H)	H-7
~7.0 (d, 1H)	H-6
~4.9 (s, 2H)	-CH ₂ Cl
~2.4 (s, 3H)	-CH ₃

Note: Data is predicted based on analogs and spectroscopic principles.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400-3000	N-H stretch (broad)	Medium-Strong
~3050-3000	Aromatic C-H stretch	Medium
~2950-2850	Aliphatic C-H stretch (-CH ₃ , -CH ₂ Cl)	Medium-Weak
~1625	C=N stretch	Medium
~1450	Aromatic C=C stretch	Medium-Strong
~1270	C-N stretch	Medium
~810	C-H out-of-plane bend (aromatic)	Strong
~750	C-Cl stretch	Strong

Note: Data is predicted based on analogs and spectroscopic principles.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The molecular weight of **2-(chloromethyl)-5-methyl-1H-benzimidazole** is 180.63 g/mol .[\[1\]](#)

m/z (Mass-to-Charge Ratio)	Assignment	Relative Intensity
182	$[M+2]^+$ (due to ^{37}Cl isotope)	Moderate
180	$[M]^+$ (Molecular ion, due to ^{35}Cl isotope)	High
145	$[M-\text{Cl}]^+$	Moderate
144	$[M-\text{HCl}]^+$	High
117	$[M-\text{CH}_2\text{Cl}]^+$	Moderate

Note: Data is predicted based on analogs and spectroscopic principles.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for the characterization of benzimidazole derivatives.

Synthesis of **2-(chloromethyl)-5-methyl-1H-benzimidazole**

The synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is typically achieved through the condensation of the corresponding 4-substituted-o-phenylenediamine with chloroacetic acid.[\[2\]](#)

- Reaction Setup: A mixture of 4-methyl-o-phenylenediamine and chloroacetic acid in a 1:1.1 molar ratio is refluxed in 4N hydrochloric acid.

- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.
- Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
- Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

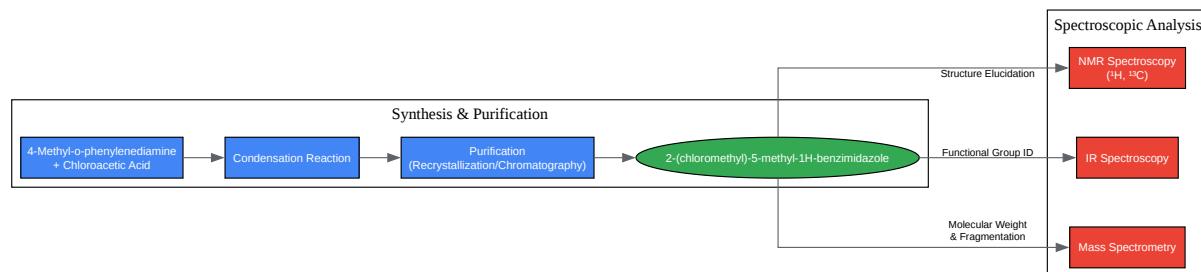
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

- Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
- Data Acquisition: The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. The data is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

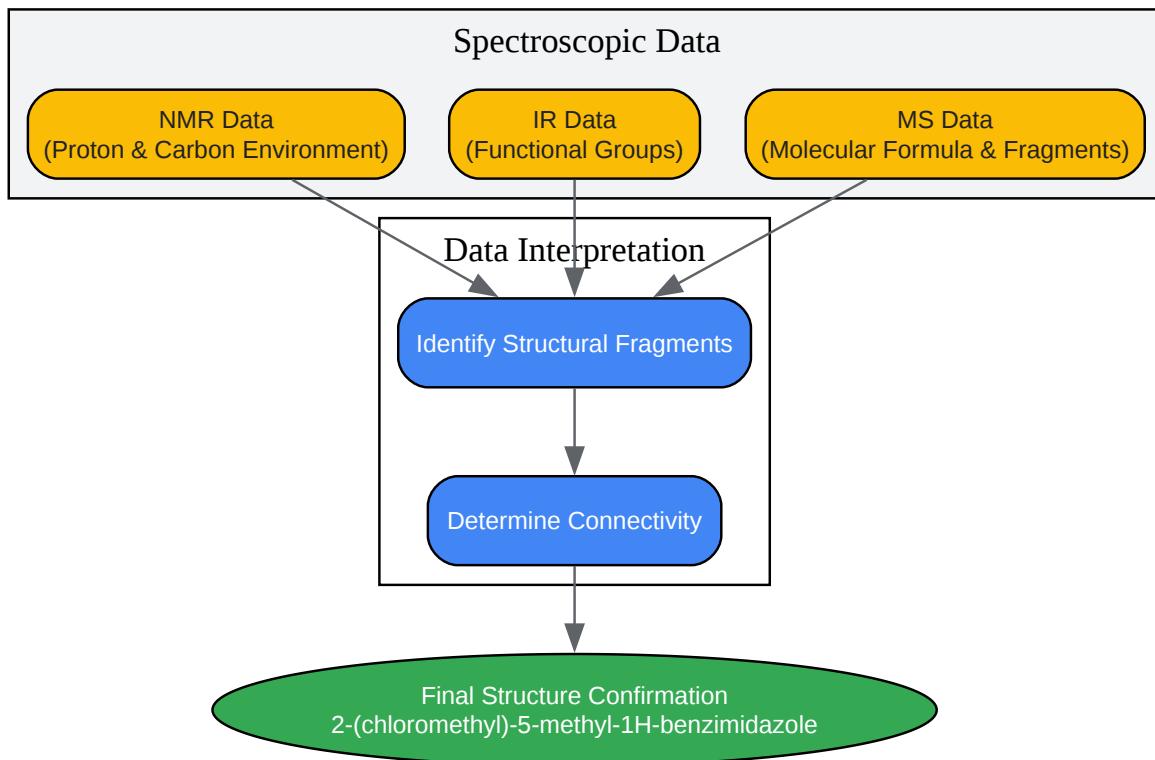
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-(chloromethyl)-5-methyl-1H-benzimidazole**.



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General workflow for synthesis and spectroscopic analysis.

The following diagram illustrates the logical relationship of the spectroscopic data in identifying the final compound.



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Integration of spectroscopic data for structure confirmation.

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References

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